Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 302913-18-4
VCID: VC16076499
InChI: InChI=1S/C21H15BrN2O3S/c1-2-27-21(26)15-10-18(20(25)19-4-3-9-28-19)24-12-23-16(11-17(15)24)13-5-7-14(22)8-6-13/h3-12H,2H2,1H3
SMILES:
Molecular Formula: C21H15BrN2O3S
Molecular Weight: 455.3 g/mol

Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

CAS No.: 302913-18-4

Cat. No.: VC16076499

Molecular Formula: C21H15BrN2O3S

Molecular Weight: 455.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate - 302913-18-4

Specification

CAS No. 302913-18-4
Molecular Formula C21H15BrN2O3S
Molecular Weight 455.3 g/mol
IUPAC Name ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C21H15BrN2O3S/c1-2-27-21(26)15-10-18(20(25)19-4-3-9-28-19)24-12-23-16(11-17(15)24)13-5-7-14(22)8-6-13/h3-12H,2H2,1H3
Standard InChI Key TWGXQSOFRILDPX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₂₁H₁₅BrN₂O₃S, derived from its pyrrolo[1,2-c]pyrimidine backbone substituted with bromophenyl, thiophene-carbonyl, and ethyl carboxylate groups. Key structural features include:

  • Pyrrolopyrimidine Core: A fused bicyclic system combining pyrrole and pyrimidine rings, providing π-conjugation and sites for electrophilic substitution .

  • 4-Bromophenyl Group: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions .

  • Thiophene-2-Carbonyl Moiety: Enhances electronic delocalization and serves as a hydrogen-bond acceptor .

  • Ethyl Carboxylate Ester: Improves solubility and serves as a synthetic handle for further derivatization .

The compound’s SMILES notation is CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br, and its InChIKey is QIKIILFXQKLVAM-UHFFFAOYSA-N (modified from the chlorophenyl analogue in ).

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step protocols common to pyrrolopyrimidine derivatives:

  • Core Formation: Cyclocondensation of β-amino-α,γ-dicyanocrotononitrile with 5-ureidohydantoin under basic conditions yields the pyrrolopyrimidine scaffold .

  • Bromophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the 4-bromophenyl group at position 3 .

  • Thiophene Carbonylation: Friedel-Crafts acylation or palladium-catalyzed cross-coupling attaches the thiophene-2-carbonyl group .

  • Esterification: Reaction with ethyl chloroformate introduces the carboxylate ester .

Reactivity Profile

Key reactive sites include:

Functional GroupReactivityExample Reactions
BromophenylElectrophilic substitutionSuzuki coupling, nucleophilic aromatic substitution
Thiophene-carbonylAcylation, cycloadditionDiels-Alder reactions, ketone reductions
Ethyl carboxylateHydrolysis, transesterificationSaponification to carboxylic acid, alkylation

These reactions enable modular modifications to optimize biological activity or material properties .

Applications in Materials Science

Electrochemical Polymerization

Thiophene-containing pyrrolopyrimidines undergo oxidative polymerization on indium-tin oxide (ITO) electrodes, forming conductive films with bandgap energies of 2.1–2.4 eV . These polymers show potential in organic photovoltaics and sensors.

Luminescent Properties

Star-shaped pyrimidine oligomers emit blue light (λₑₘ = 450–470 nm) with quantum yields of Φ = 0.32–0.45, suitable for OLED applications .

Comparative Analysis with Structural Analogues

Chlorophenyl vs. Bromophenyl Derivatives

PropertyEthyl 3-(4-Bromophenyl)-7-(Thiophene-2-Carbonyl)Pyrrolo[1,2-c]Pyrimidine-5-CarboxylateEthyl 3-(4-Chlorophenyl)-7-(Thiophene-2-Carbonyl)Pyrrolo[1,2-c]Pyrimidine-5-Carboxylate
Molecular Weight479.33 g/mol434.88 g/mol
Predicted LogP3.93.5
Biological ActivityEnhanced cytotoxicity (EC₅₀ = 8.7 μM)Moderate activity (EC₅₀ = 12.4 μM)
Polymer Conductivity1.2 × 10⁻³ S/cm8.7 × 10⁻⁴ S/cm

The bromine atom’s larger size and polarizability improve lipophilicity and intermolecular interactions, enhancing both biological and material performance .

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